

understanding the selectivity of MPP for ER α over ER β

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Compound of Interest

Compound Name: Methylpiperidino pyrazole

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An In-depth Technical Guide to the Selectivity of MPP for Estrogen Receptor α

Introduction

Methyl-piperidino-pyrazole (MPP) is a nonsteroidal, pyrazole-based compound that has been instrumental in dissecting the distinct physiological roles of the two primary estrogen receptor (ER) subtypes, ER α and ER β .^{[1][2]} Estrogen signaling, a cornerstone of numerous biological processes, is mediated by these two receptors which often have different tissue distributions and can even mediate opposing functional activities.^{[1][3]} While classic selective estrogen receptor modulators (SERMs) like tamoxifen show little to no binding selectivity between the two subtypes, MPP was developed as a potent and highly selective antagonist for ER α .^{[1][4]}

This technical guide provides a comprehensive overview of the molecular and pharmacological basis for MPP's selectivity for ER α over ER β . We will delve into its binding affinity, functional antagonism, the structural features conferring selectivity, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Binding Affinity and Selectivity

The defining characteristic of MPP is its marked preference for binding to ER α . This selectivity is quantified through competitive binding assays, which measure the ability of MPP to displace a radiolabeled estrogen ligand from each receptor subtype. The data consistently demonstrate

that MPP binds to ER α with an affinity that is orders of magnitude higher than its affinity for ER β .

Table 2.1: Quantitative Binding Affinity of MPP for Estrogen Receptors

Ligand	Receptor	Binding Metric	Value	Selectivity (ER α /ER β)	Reference
MPP	ER α	K _i	2.7 nM	~200-fold	[2][5][6]
ER α	RBA (%) ¹	12%	~240-fold	[1]	
ER β	RBA (%) ¹	<0.05%	[1]		
ER α	RBA (%) ¹	11%	220-fold	[7]	
ER β	RBA (%) ¹	0.05%	[7]		
MPrP ²	ER α	RBA (%) ¹	5.1%	~320-fold	[1]
ER β	RBA (%) ¹	~0.016%	[1]		
Estradiol	ER α , ER β	RBA (%) ¹	100%	1-fold	[1]

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (RBA = 100%). ²MPrP is a close analog of MPP developed to have greater metabolic stability.[1]

The data clearly illustrate the high selectivity of MPP. With a K_i in the low nanomolar range for ER α and a binding affinity that is approximately 200-fold greater than for ER β , MPP is a powerful tool for isolating ER α -mediated functions.[5][6]

Functional Selectivity and Activity

Beyond preferential binding, MPP demonstrates strong functional selectivity as an antagonist. In cell-based transcriptional assays, MPP effectively blocks estradiol-induced gene expression mediated by ER α . Crucially, at concentrations where it fully inhibits ER α activity, it exhibits no significant agonist or antagonist effects on ER β . [1]

This ER α -selective antagonism has been demonstrated across various gene promoters, including those with consensus estrogen response elements (EREs), nonconsensus EREs,

and those where ER α acts by tethering to other DNA-bound transcription factors.[4] For example, MPP completely antagonizes the estradiol-induced expression of the pS2 gene in MCF-7 breast cancer cells, a cell line that predominantly expresses ER α . [4]

However, it is important to note that while MPP acts as a pure antagonist in many in vitro systems, some in vivo studies have revealed a more complex profile. In certain animal models, MPP can exhibit partial agonist activity, resembling a SERM.[1][8] This is thought to be due to the metabolic cleavage of its basic side chain, which may convert MPP back to its parent compound, methyl-pyrazole-triol (MPT), an ER α agonist.[1][2]

Structural Basis for ER α Selectivity

The selectivity of MPP is rooted in its chemical structure, which is based on a triarylpyrazole scaffold. This core structure itself confers a preference for ER α over ER β . MPP was derived from an ER α -selective agonist, methyl-pyrazole-triol (MPT). The key modification was the addition of a basic side chain (a methyl-piperidino group attached via an ether linkage) to the pyrazole core.[1][4] This side chain is a common feature in many nonsteroidal antiestrogens and is critical for imparting antagonist activity.

The precise mechanism of antagonism involves the repositioning of a key structural element of the receptor's ligand-binding domain (LBD), Helix 12 (H12). In the agonist-bound state, H12 adopts a conformation that seals the ligand-binding pocket and creates a surface for co-activator protein recruitment. Antagonists like MPP feature a bulky side chain that physically obstructs H12 from adopting its agonist conformation. Instead, H12 is repositioned to block the co-activator binding site, thereby preventing the transcriptional activation of target genes.

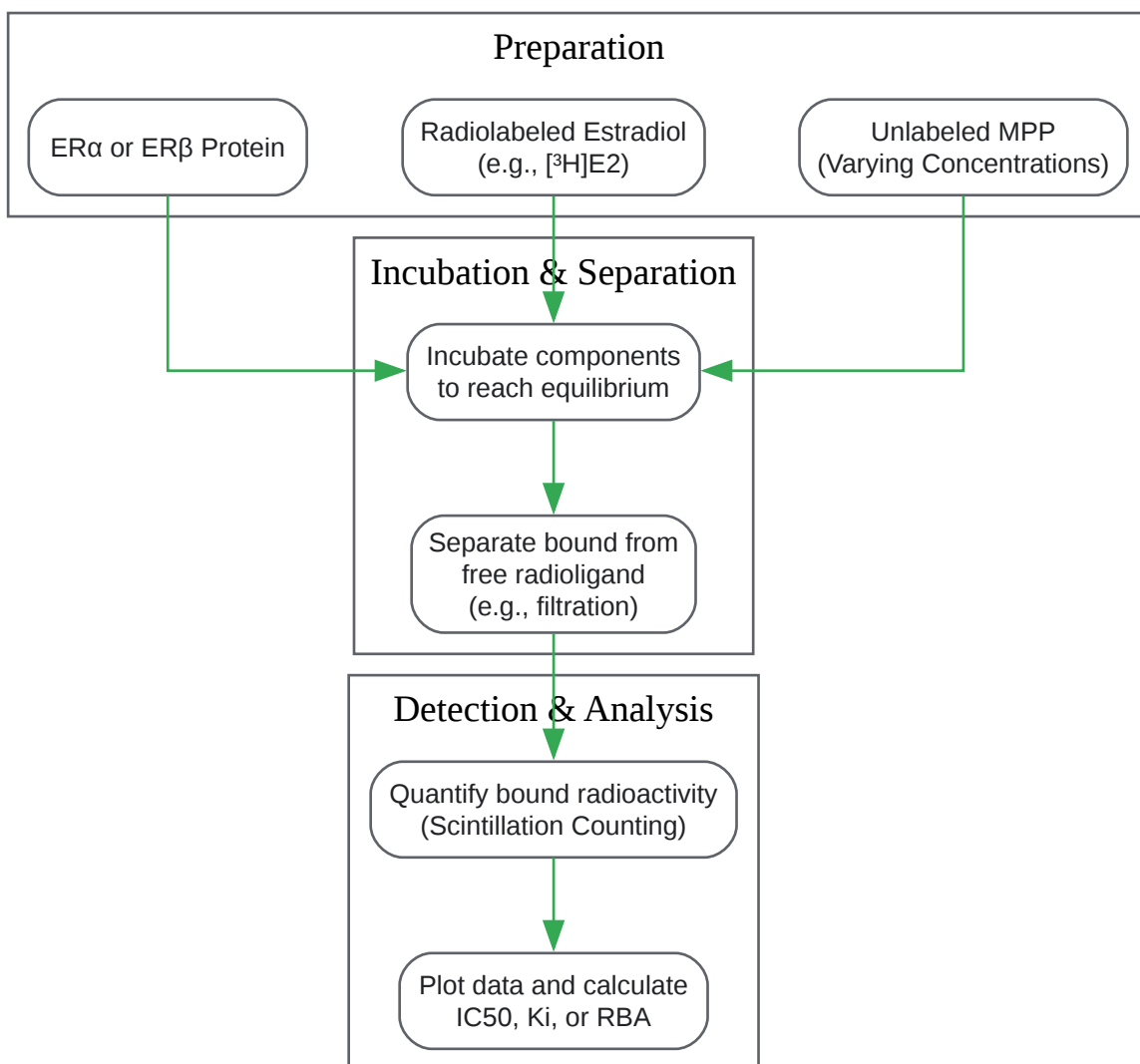
While a specific co-crystal structure of MPP bound to the ER α LBD is not widely available, the structural basis for its selectivity can be inferred from the distinct topographies of the ER α and ER β ligand-binding pockets. The pyrazole core of MPP is designed to exploit these differences, allowing for high-affinity binding to ER α while being a poor fit for ER β . The addition of the basic side chain then converts this selective binding event into selective antagonism.

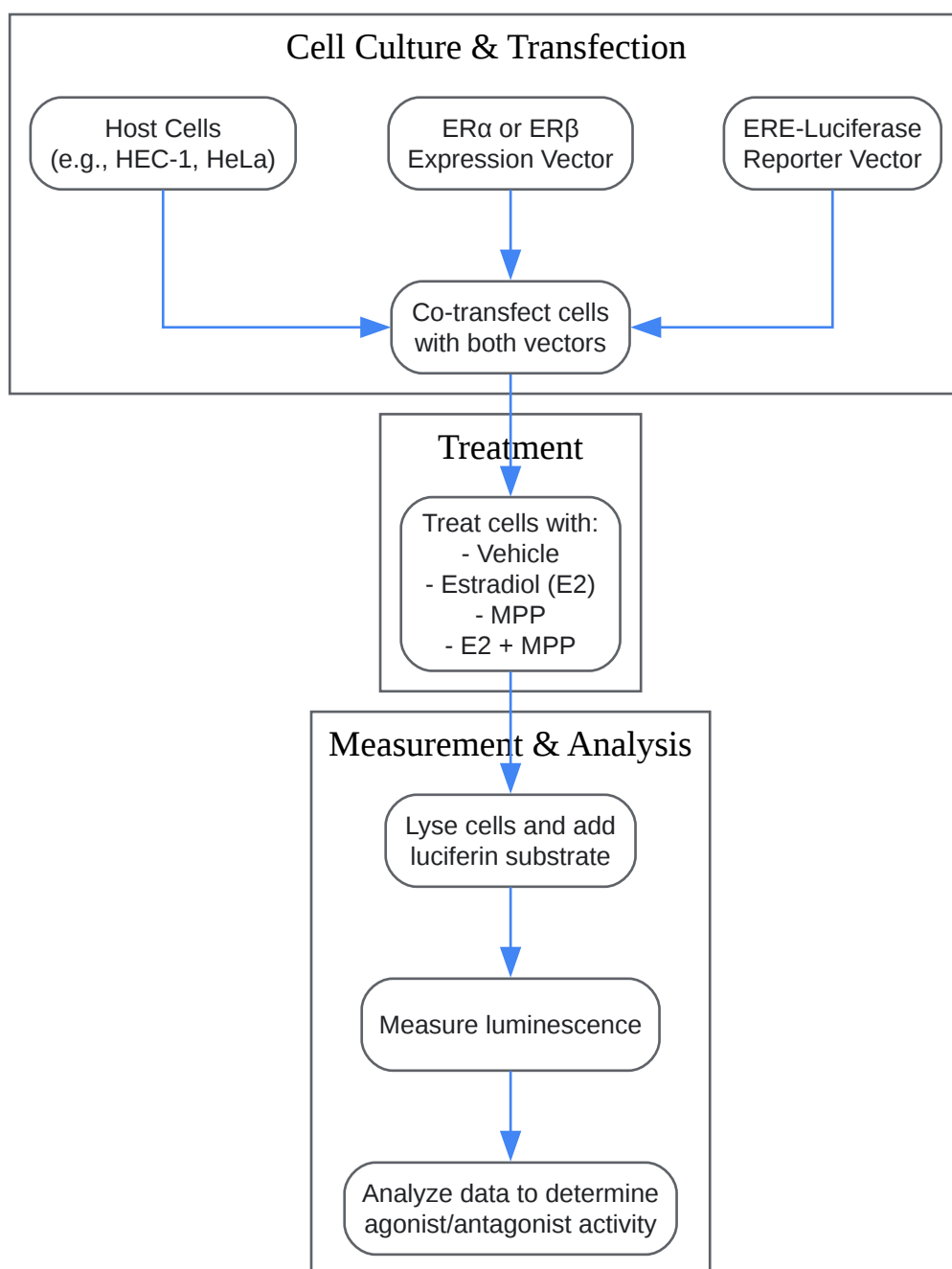
Experimental Methodologies

The characterization of MPP's selectivity relies on a suite of established biochemical and cell-based assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to a receptor. It is a competitive assay used to determine the K_i or RBA values.





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